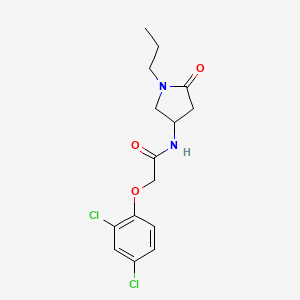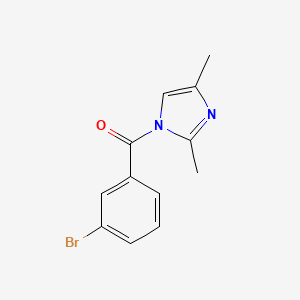
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione, also known as HNBI, is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. HNBI is a yellow powder that is soluble in organic solvents, including methanol and ethanol. This compound has been extensively studied for its potential use in various fields, including medicine, materials science, and environmental science.
作用机制
The mechanism of action of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione varies depending on its application. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In cancer cells, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways.
In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione acts as a photosensitizer by absorbing light and transferring the energy to a nearby molecule, which then generates singlet oxygen. In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione binds to heavy metal ions and forms a complex that can be easily removed from water.
Biochemical and physiological effects:
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. In vitro studies have shown that 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can inhibit the growth of cancer cells and reduce inflammation in various cell types. 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity profile, ease of synthesis, and diverse range of applications. However, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can be difficult to handle due to its yellow color and low solubility in water. In addition, the mechanism of action of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can be complex and may require further investigation.
未来方向
There are several future directions for the study of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be further studied for its potential use in treating neurodegenerative diseases and other inflammatory conditions. In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be used in the development of new materials with unique optical and electronic properties. In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be further studied for its potential use in detecting and removing heavy metal ions from water.
In conclusion, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. Its ease of synthesis, low toxicity profile, and unique properties make it a promising candidate for further investigation in various scientific fields.
合成方法
The synthesis of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base catalyst such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
科学研究应用
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential use in various scientific fields, including medicine, materials science, and environmental science. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been used as a photosensitizer for the generation of singlet oxygen, which is used in the production of organic solar cells and other optoelectronic devices. 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has also been studied for its potential use in the development of new materials, including polymers and liquid crystals.
In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been studied for its potential use in the detection and removal of heavy metal ions from water. It has also been used as a fluorescent probe for the detection of nitric oxide, which is an important signaling molecule in biological systems.
属性
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO5/c18-14-6-5-10(17(21)22)7-9(14)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZODIPULPKBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

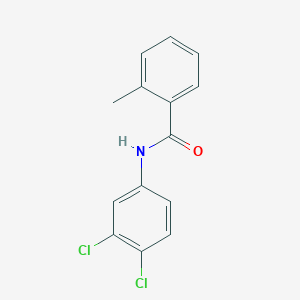
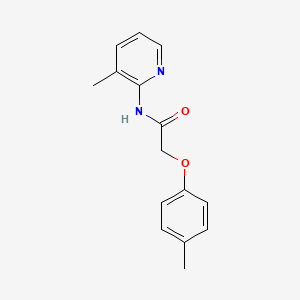
![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)
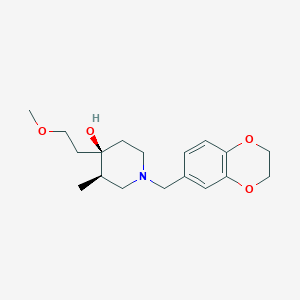
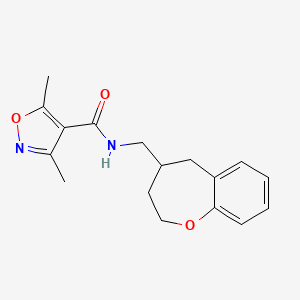
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)

![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)
![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)
